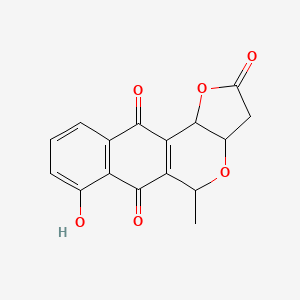

卡祖霉素A

描述

科学研究应用

卡祖霉素 A 具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

Kazusamycin A has significant in vitro cytotoxic activity against various human and mouse tumor lines . It is an inhibitor of nuclear export and inhibits Rev translocation, a regulatory gene product in the HIV genome, at nanomolar concentrations .

Cellular Effects

Kazusamycin A shows strong cytotoxic activity against HeLa cells in vitro . It has antitumor activity against experimental murine tumors . Kazusamycin A was effective in completely preventing growth of HeLa cells at a concentration of 3.3 ng/ml .

Molecular Mechanism

The molecular mechanism of Kazusamycin A is related to its inhibition of nuclear export . It inhibits Rev translocation, a regulatory gene product in the HIV genome, at nanomolar concentrations .

Temporal Effects in Laboratory Settings

The supplied unopened vial of Kazusamycin A is stable for 2 years if stored at −20 °C or below . A solution at 5 μg/ml in 70% aqueous MeOH is stable for at least 2 months at -20°C (as determined by HPLC) .

准备方法

卡祖霉素 A 通常从链霉菌属的菌株发酵培养物中分离出来。 该过程包括在合适的培养基中培养微生物,然后从培养液中提取和纯化化合物 . 过滤发酵液,并对滤液进行各种色谱技术以分离卡祖霉素 A .

化学反应分析

卡祖霉素 A 会经历几种类型的化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括甲醇、乙醇、氯仿和 DMSO . 这些反应形成的主要产物通常是具有修饰的官能团的卡祖霉素 A 衍生物,可用于研究其构效关系 .

相似化合物的比较

属性

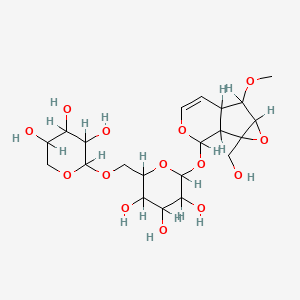

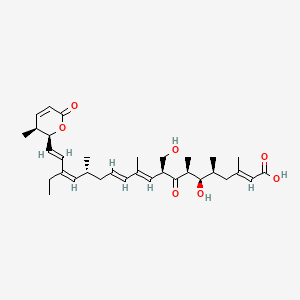

IUPAC Name |

(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17-/t21-,24+,25+,26+,28+,29+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMHNEBMQDBQND-LBNZKSCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](CO)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@H]1[C@H](C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098454 | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92090-94-3 | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92090-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kazusamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092090943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAZUSAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F2Y3169IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

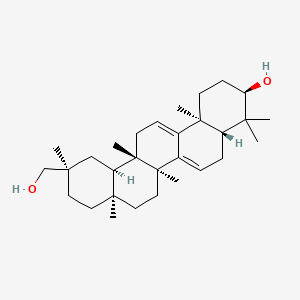

Q1: What is Kazusamycin A and what makes it interesting for research?

A1: Kazusamycin A (C33H48O7) [, ] is a natural product isolated from the bacteria Streptomyces sp. No. 81-484 [, ]. It belongs to the leptomycin family of compounds []. Kazusamycin A exhibits potent antitumor activity against various murine tumors in vitro and in vivo [, , ]. Its unique structure and potent biological activity make it a promising target for the development of new anticancer therapies.

Q2: What is the molecular formula and weight of Kazusamycin A?

A2: The molecular formula of Kazusamycin A is C33H48O7, and its molecular weight is 556 g/mol [, ].

Q3: What is known about the structure of Kazusamycin A?

A3: Kazusamycin A is an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring [, ]. This structure is characteristic of the leptomycin family, which shares a common framework with variations in functional groups [].

Q4: How does Kazusamycin A exert its antitumor effects?

A4: Although the exact mechanism of action is not fully elucidated, studies suggest that Kazusamycin A primarily acts by arresting the cell cycle at the G1 phase []. It also appears to retard the initiation of metaphase []. Further research is necessary to understand the precise molecular targets and signaling pathways involved in its antitumor activity.

Q5: Is there evidence that Kazusamycin A affects DNA, RNA, or protein synthesis?

A5: While Kazusamycin A shows moderate inhibition of RNA synthesis at specific time points, this effect might be secondary to the antibiotic-induced structural abnormality of the nuclei []. More research is needed to determine the direct impact of Kazusamycin A on these cellular processes.

Q6: What types of cancer cells are particularly sensitive to Kazusamycin A?

A6: Kazusamycin A demonstrates potent cytotoxic activity against a broad range of cancer cell lines in vitro. It shows significant growth inhibition against murine tumors like S180, P388, EL-4, and B16, including doxorubicin-resistant P388 cells []. Additionally, it exhibits activity against hepatic metastases of L5178Y-ML, pulmonary metastases of 3LL, and human mammary cancer MX-1 xenografted to nude mice [].

Q7: Are there any cancer cells that show resistance to Kazusamycin A?

A7: While Kazusamycin A shows promising activity against a broad range of cancer cells, its efficacy appears weaker against L1210 leukemia cells and human lung cancer LX-1 cells []. Further research is needed to understand the mechanisms underlying this differential sensitivity and explore potential strategies to overcome resistance.

Q8: What are the limitations of using Kazusamycin A as an antitumor agent?

A8: Studies show that Kazusamycin A can induce severe diarrhea due to necrosis and/or lysis of the mucous membrane of the small intestine []. This toxicity profile highlights the need for further investigation into safer delivery methods or structural modifications to improve its therapeutic index.

Q9: Have any total syntheses of Kazusamycin A been achieved?

A9: Yes, the first total synthesis of Kazusamycin A was achieved, confirming its absolute configuration [, ]. This accomplishment paves the way for the development of novel derivatives and further exploration of its therapeutic potential.

Q10: Are there any ongoing efforts to synthesize and evaluate novel Kazusamycin A derivatives?

A10: Yes, researchers are actively designing, synthesizing, and evaluating novel Kazusamycin A derivatives as potential antitumor agents []. These efforts aim to identify compounds with enhanced potency, improved selectivity, and reduced toxicity compared to the parent compound.

Q11: How is Kazusamycin A metabolized and eliminated from the body?

A12: After administration, Kazusamycin A distributes rapidly to major organs in mice, with a significant portion binding to high-molecular-weight substances like albumin, leading to partial inactivation []. It accumulates primarily in the liver and undergoes biliary excretion, followed by reabsorption in the small intestine [].

Q12: What are the challenges associated with formulating Kazusamycin A for clinical use?

A12: While research on Kazusamycin A formulation is limited, its potent cytotoxic effects and potential for gastrointestinal toxicity necessitate careful consideration of delivery methods and formulation strategies.

Q13: What analytical methods are employed to characterize and quantify Kazusamycin A?

A15: Various spectroscopic techniques, including UV, FT-IR, FAB-MS, 1H-NMR, 13C-NMR (JMOD), DQ-COSY, ROESY, HSQC, and HMBC, have been instrumental in elucidating the structure of Kazusamycin A and its analogs []. These methods are also crucial for characterizing newly synthesized derivatives and assessing their purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。